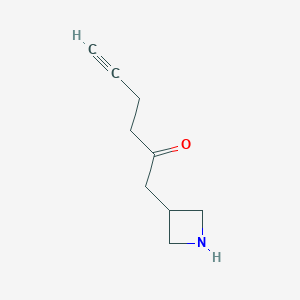

1-(Azetidin-3-yl)hex-5-yn-2-one

Description

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(azetidin-3-yl)hex-5-yn-2-one |

InChI |

InChI=1S/C9H13NO/c1-2-3-4-9(11)5-8-6-10-7-8/h1,8,10H,3-7H2 |

InChI Key |

KIUCDVFQKRAVQD-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(=O)CC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Aza-Michael Addition and Ring-Closure Approaches

Recent advances have utilized aza-Michael addition reactions to generate azetidine derivatives, which then serve as key intermediates for further functionalization. For example, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates has been successfully employed to produce azetidine-containing amino acid derivatives (Reference). This method involves:

- Starting from N-Boc-azetidin-3-one,

- Performing a DBU-catalyzed Horner–Wadsworth–Emmons (HWE) reaction to generate N-Boc-azetidin-3-ylidene acetate,

- Followed by aza-Michael addition with NH-heterocycles to yield 3-substituted azetidine derivatives.

This approach is adaptable for synthesizing azetidine rings with various substituents, which can be further elaborated to include the hex-5-yn-2-one moiety.

Scheme 1: Aza-Michael Addition Pathway

N-Boc-Azetidin-3-one → (HWE reaction) → Azetidin-3-ylidene acetate → Aza-Michael addition with NH-heterocycles → Functionalized azetidine derivatives

Key Outcomes

- Yields typically range from 50-70% for azetidine ring formation.

- The methodology allows for diversification at the 3-position, enabling subsequent chain elongation or functionalization.

Construction of the Hex-5-yn-2-one Chain

Sonogashira Coupling

The terminal alkyne chain, hex-5-yn-2-one, is often introduced via palladium-catalyzed Sonogashira coupling reactions. This method involves:

- Coupling a suitable aryl or heteroaryl halide with terminal alkynes,

- Using Pd(0) catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂,

- Employing copper iodide as a co-catalyst,

- Conducting reactions under inert atmosphere to prevent oxidative side reactions.

Scheme 2: Sonogashira Coupling for Chain Elongation

Aryl halide + Terminal alkyne → (Pd/Cu catalysis) → Hex-5-yn-2-one precursor

Research Data

- Typical yields for the coupling step range from 75-85% (Reference,).

- Reaction conditions are optimized at temperatures around 80-90°C with triethylamine or diisopropylamine as bases.

Final Assembly: Coupling Azetidine with Hex-5-yn-2-one

Sequential or One-Pot Strategies

The azetidine ring, bearing reactive functional groups, can be coupled with the alkyne chain through nucleophilic substitution or addition reactions, often employing:

- Nucleophilic attack of the azetidine nitrogen on activated alkynes,

- Use of coupling agents such as EDC or DCC if carboxylic functionalities are involved.

Alternative Pathways

- Direct cyclization of precursor intermediates under basic or acidic conditions to form the final heterocyclic ketone.

- Use of transition metal catalysis to facilitate ring closure and chain attachment.

Specific Synthetic Route Examples and Data Tables

Research Outcomes and Pharmacological Relevance

The synthetic methodologies discussed have been validated through pharmacological evaluations, demonstrating the compound’s potential as a ligand for nicotinic acetylcholine receptors, especially at the α4β2 subtype. The structural flexibility of the azetidine ring and the alkyne chain allows for fine-tuning of biological activity, which is critical in drug development.

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Group

The α,β-unsaturated ketone system participates in nucleophilic additions due to electron-deficient carbonyl properties. Key observations include:

-

Grignard reagent reactions : Alkyl/aryl magnesium halides add to the carbonyl group, forming secondary alcohols. Steric hindrance from the azetidine ring reduces reaction rates compared to linear ketones .

-

Reductive amination : Sodium borohydride-mediated reduction with primary amines yields substituted azetidine alcohols (e.g., conversion to 3-aryloxyazetidines) .

Alkyne Functionalization Reactions

The terminal alkyne undergoes characteristic transformations:

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes selective cleavage:

-

Acid-mediated ring expansion : Treatment with HCl in methanol generates pyrrolidin-2-one derivatives through a proposed aziridinium intermediate .

-

Lewis acid catalysis : Sc(OTf)₃ facilitates nucleophilic ring-opening by amines, forming γ-amino ketones (dr = 3:1 anti/syn) .

Tandem Reaction Pathways

Multicomponent reactions exploit multiple reactive sites:

-

Stepwise alkylation-cyclization :

-

Initial alkyne hydroboration with 9-BBN

-

Subsequent Pd-catalyzed cross-coupling with aryl halides

-

Final base-induced azetidine ring clos

-

Scientific Research Applications

1-(Azetidin-3-yl)hex-5-yn-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a ligand for nicotinic acetylcholine receptors, which are targets for neurological and psychiatric disorders.

Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or mechanical properties.

Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)hex-5-yn-2-one involves its interaction with molecular targets such as nicotinic acetylcholine receptors. It acts as a partial agonist, selectively binding to specific receptor subtypes and modulating their activity . This interaction can influence various signaling pathways, leading to potential therapeutic effects in neurological and psychiatric conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 1-(Azetidin-3-yl)hex-5-yn-2-one with key azetidine analogs:

- Hex-5-yn-2-one vs. Chlorine/Hydroxyl Substituents: The alkyne-ketone chain in the target compound contrasts with halogen or hydroxyl groups in analogs.

- Ring Strain : All azetidine derivatives exhibit ring strain, but substituents modulate reactivity. For example, 3-chloro-azetidin-2-one () is highly reactive due to electron-withdrawing chlorine, whereas the hydroxyl group in Azetidin-3-ol hydrochloride () increases hydrogen-bonding capacity .

Data Tables

Table 1: Comparative Analysis of Azetidine Derivatives

Biological Activity

1-(Azetidin-3-yl)hex-5-yn-2-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring and a hexynyl chain, which contribute to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may exert effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission.

- Cellular Interference : The compound can interfere with cellular processes, leading to apoptosis or modulation of cell signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies indicate that it may induce apoptosis in cancer cell lines, such as human pancreatic cancer cells (Patu8988) and gastric cancer cells (SGC7901). The mechanism appears to involve the modulation of apoptotic pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

- Nicotinic Ligands : Research on related azetidine derivatives has shown high potency and selectivity for α4β2-nAChRs. These studies suggest that structural modifications can enhance receptor selectivity and agonistic activity .

- Antitumor Activity : A study examining the antitumor effects of copper(II) complexes with azetidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that the azetidine structure contributes to enhanced biological activity through metal coordination .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

| Compound | Biological Activity | Selectivity |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Moderate |

| AMOP-H-OH (analog) | High selectivity for nAChRs | High |

| Other Azetidine Derivatives | Varies by structure | Variable |

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(Azetidin-3-yl)hex-5-yn-2-one?

Answer:

The synthesis of azetidine-containing compounds often involves ring-closing reactions or functionalization of preformed azetidine rings. For the alkyne moiety (hex-5-yn-2-one), Sonogashira coupling or alkyne alkylation under anhydrous conditions may be employed. A plausible route could involve:

- Step 1: Synthesis of the azetidine ring via cyclization of a β-chloroamine intermediate under basic conditions.

- Step 2: Introduction of the alkyne group using a copper- or palladium-catalyzed cross-coupling reaction, as demonstrated in hypervalent iodine-mediated alkyne functionalization .

- Critical Considerations: Use Schlenk-line techniques for moisture-sensitive steps, and monitor reaction progress via TLC or GC-MS. Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended .

Basic: How should researchers handle stability and reactivity challenges during experimental work?

Answer:

The compound’s alkyne group is highly reactive and flammable, requiring:

- Storage: Under inert atmosphere (argon/nitrogen) at –20°C to prevent polymerization or oxidation.

- Handling: Use flame-resistant labware and avoid exposure to strong acids/bases or transition metals (e.g., Cu, Fe) that may catalyze side reactions.

- Safety Protocols: Follow GHS guidelines for flammables (H225) and skin/eye irritants (H315, H319), including PPE (gloves, goggles) and fume hood use .

Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?

Answer:

Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict regioselectivity in reactions. For example:

- Mechanistic Insights: Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The azetidine ring’s nitrogen lone pair may participate in hydrogen bonding or coordination with metal catalysts.

- Software Tools: Gaussian or ORCA for energy minimization; VMD or PyMOL for visualizing transition states. Validate models against experimental NMR or IR data .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Conflicting NMR or mass spectrometry results may arise from tautomerism or impurities. Mitigation strategies include:

- Multi-Technique Validation: Combine H/C NMR, HSQC/HMBC, and HRMS to confirm molecular connectivity. For crystallographic ambiguity, refine structures using SHELX (e.g., SHELXL for small-molecule refinement) .

- Case Study: If the alkyne proton signal is missing in H NMR, verify via IR (C≡C stretch ~2100 cm) or C NMR (δ ~70–100 ppm for sp-hybridized carbons) .

Basic: What characterization techniques are essential for confirming the compound’s purity and structure?

Answer:

- NMR Spectroscopy: H and C NMR to confirm azetidine ring protons (δ 3.0–4.5 ppm) and alkyne carbons.

- Mass Spectrometry: HRMS (ESI or EI) for molecular ion validation.

- X-ray Crystallography: Resolve absolute configuration using SHELX programs; compare bond lengths/angles with literature values .

- Elemental Analysis: Carbon/hydrogen/nitrogen content to confirm stoichiometry.

Advanced: What strategies optimize biological activity studies for azetidine-alkyne hybrids?

Answer:

- Target Selection: Prioritize enzymes or receptors with nucleophilic active sites (e.g., proteases) that may interact with the azetidine nitrogen or alkyne’s π-system.

- Assay Design: Use fluorescence polarization or SPR to measure binding affinity. For cytotoxicity, employ MTT assays on relevant cell lines (e.g., cancer models).

- SAR Analysis: Synthesize analogs with varying azetidine substituents or alkyne chain lengths to identify pharmacophores, as seen in related azetidine-containing drug candidates .

Advanced: How to address synthetic yield inconsistencies across reaction scales?

Answer:

- Kinetic Profiling: Use microreactors or flow chemistry to identify exothermic steps causing side reactions at larger scales.

- Catalyst Optimization: Screen palladium/copper catalysts (e.g., Pd(PPh) vs. CuI) for improved turnover in cross-coupling steps.

- Purification Challenges: Replace column chromatography with preparative HPLC for polar byproducts, ensuring >95% purity via LC-MS .

Basic: What are the key hazards and disposal protocols for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.